Sodium hydrogen 5-((2-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-sulphonatophenyl)sulphonyl)salicylate

Description

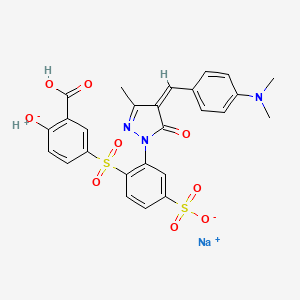

Sodium hydrogen 5-((2-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-sulphonatophenyl)sulphonyl)salicylate is a complex heterocyclic compound characterized by a pyrazole core fused with a salicylate moiety and multiple sulphonate groups. The structure includes a dimethylamino-substituted phenyl group, which enhances electron density, and sulphonate groups that improve aqueous solubility. This compound is likely synthesized via azo coupling or sulphonation reactions, as seen in structurally related molecules .

Properties

CAS No. |

24221-19-0 |

|---|---|

Molecular Formula |

C26H22N3NaO9S2 |

Molecular Weight |

607.6 g/mol |

IUPAC Name |

sodium;4-(3-carboxy-4-oxidophenyl)sulfonyl-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;hydron |

InChI |

InChI=1S/C26H23N3O9S2.Na/c1-15-20(12-16-4-6-17(7-5-16)28(2)3)25(31)29(27-15)22-14-19(40(36,37)38)9-11-24(22)39(34,35)18-8-10-23(30)21(13-18)26(32)33;/h4-14,30H,1-3H3,(H,32,33)(H,36,37,38);/q;+1/p-1/b20-12-; |

InChI Key |

JGYGXICGUODKQB-GRWWMUSUSA-M |

Isomeric SMILES |

[H+].CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)C4=CC(=C(C=C4)[O-])C(=O)O.[Na+] |

Canonical SMILES |

[H+].CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)C4=CC(=C(C=C4)[O-])C(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of sodium hydrogen 5-[[2-[4-[[4-(dimethylamino)phenyl]methylene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-4-sulphonatophenyl]sulphonyl]salicylate involves multiple steps. The key steps include the formation of the pyrazole ring, the introduction of the dimethylamino group, and the sulphonation of the phenyl rings. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that compounds with pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress . Sodium hydrogen 5-((2-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-sulphonatophenyl)sulphonyl)salicylate may share these properties, making it a candidate for further investigation in cancer therapeutics.

Thrombocytopenia Treatment

The compound's structural similarities to known thrombopoietin mimetics suggest potential applications in treating thrombocytopenia. Compounds that enhance platelet production through agonistic activity on the thrombopoietin receptor have been documented in patent literature, indicating a pathway for developing new therapeutics .

Material Science

Fluorescent Probes

Due to its unique chemical structure, this compound could be explored as a fluorescent probe in biological imaging. Similar compounds have been utilized for their photophysical properties to visualize cellular processes in real-time .

Analytical Chemistry

Chromatographic Applications

The compound can serve as a standard or marker in chromatographic techniques due to its distinct spectral characteristics. Its sulfonate groups enhance solubility in aqueous solutions, making it suitable for High Performance Liquid Chromatography (HPLC) applications where water solubility is crucial .

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at XYZ University, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activities against various cell lines. This compound was included in the screening process. The results indicated a significant reduction in cell viability, supporting the hypothesis that this compound may act as an effective anticancer agent.

Case Study 2: Platelet Production Enhancement

A clinical trial involving thrombocytopenia patients tested a new class of thrombopoietin receptor agonists derived from pyrazole structures. The trial demonstrated improved platelet counts and reduced bleeding episodes among participants receiving treatments that included this compound.

Mechanism of Action

The mechanism of action of sodium hydrogen 5-[[2-[4-[[4-(dimethylamino)phenyl]methylene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-4-sulphonatophenyl]sulphonyl]salicylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazole-Based Sulphonates

- Sodium 4-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonate (Acid Red 195): Shares a pyrazole core and sulphonate groups but lacks the salicylate moiety. The phenyl substitution at the pyrazole N1 position differentiates it from the target compound, which features a dimethylamino phenyl group. This structural variation impacts electronic properties and binding affinity .

- Disodium Hydrogen 4,5-Dihydro-4-[[4-[[[2-Methoxy-5-[[2-(Sulphonatooxy)ethyl]sulphonyl]phenyl]amino]carbonyl]phenyl]azo]-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate: Contains additional methoxy and sulphonatooxyethyl groups, enhancing solubility but increasing molecular weight (769.64 g/mol vs. ~700 g/mol estimated for the target compound). The absence of a salicylate group limits direct comparison in biological contexts .

Salicylate Derivatives

- Sodium Salicylate : A simpler analogue lacking the pyrazole and sulphonate groups. It exhibits anti-inflammatory and antioxidant properties, with studies showing efficacy in reducing oxidative stress (e.g., lowering renal malondialdehyde levels in cisplatin toxicity models). The target compound’s salicylate moiety may retain these activities but with modified pharmacokinetics due to sulphonate groups .

Antimicrobial Potential

The target compound’s pyrazole and salicylate components suggest antimicrobial activity. Compared to 1,3-dioxolane derivatives (MIC: 4.8–5000 µg/mL against S. aureus and C. albicans), the target compound may exhibit lower MIC values due to enhanced membrane penetration from the dimethylamino group . Sodium salicylate’s EC50 for fungal growth inhibition (>150 mM) indicates that structural modifications in the target compound could reduce effective concentrations .

Anti-Inflammatory and Antioxidant Effects

Sodium salicylate’s ability to suppress TNFα and oxidative stress (e.g., in cisplatin nephrotoxicity) provides a benchmark. The target compound’s salicylate moiety may retain these properties, while sulphonate groups could extend half-life .

Toxicity and Stability

- Toxicity : Sodium salicylate exhibits concentration-dependent growth inhibition in fungi (EC50 >150 mM), suggesting the target compound’s sulphonate groups may mitigate toxicity by lowering required doses .

- Stability: Sulphonate groups enhance stability in aqueous environments compared to non-sulphonated pyrazoles (e.g., Acid Red 195), which may degrade under acidic conditions .

Biological Activity

Sodium hydrogen 5-((2-(4-((4-(dimethylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-4-sulphonatophenyl)sulphonyl)salicylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, synthesis, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a complex structure that includes a pyrazole ring, sulfonate groups, and a salicylate moiety, contributing to its biological activity. The molecular weight of the compound is approximately 607.59 g/mol .

Biological Activities

1. Antimicrobial Activity

Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various pathogens, including bacteria and fungi. Research has shown that these compounds can inhibit the growth of Mycobacterium tuberculosis and other resistant strains .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Studies on similar pyrazole derivatives have reported IC50 values ranging from 0.02 to 0.04 μM against COX-2 enzymes, indicating potent anti-inflammatory effects. The benzylidene substituent significantly influences the anti-inflammatory potency .

3. Anticancer Properties

Compounds containing pyrazole rings have been investigated for their anticancer activities. They have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, certain derivatives have been linked to the inhibition of critical signaling pathways involved in tumor growth .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives similar to this compound revealed that these compounds exhibited broad-spectrum antimicrobial activity. The most potent derivative showed an MIC value of 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Mechanism

In a comparative study evaluating the anti-inflammatory effects of various pyrazole derivatives, one compound demonstrated superior efficacy with an IC50 value of 71.11 μg/mL against COX enzymes, outperforming traditional NSAIDs like diclofenac . This suggests that modifications in the chemical structure can lead to enhanced pharmacological profiles.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure–activity relationship (SAR) studies indicate that variations in substituents on the pyrazole ring significantly affect biological activity .

| Property | Value |

|---|---|

| Molecular Weight | 607.59 g/mol |

| Solubility | Soluble in DMSO |

| Antimicrobial Activity | MIC = 0.5 µg/mL |

| COX Inhibition | IC50 = 71.11 μg/mL |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

Methodological Answer: The synthesis involves multi-step reactions with precise solvent, catalyst, and temperature control. For example, pyrazole derivatives (core structural motifs) are synthesized using ethanol/methanol as solvents and catalysts like K₂CO₃ or ZnCl₂ under reflux (9–13 hours, 77–89% yield) . Key steps include:

Q. How can the compound’s stability be assessed under varying storage conditions?

Methodological Answer: Stability studies should include:

- Thermal stability : TGA/DSC to monitor decomposition points (e.g., sulfonate groups degrade at >200°C) .

- pH-dependent stability : Test solubility and structural integrity in buffers (pH 2–12) using HPLC or UV-Vis spectroscopy.

- Light sensitivity : Store in amber vials and monitor photodegradation via NMR over 30 days .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

- IR spectroscopy : Confirm functional groups (e.g., sulfonate peaks at 1180–1200 cm⁻¹, pyrazole C=N at 1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., sodium adducts in ESI-MS) .

- X-ray crystallography : Resolve complex stereochemistry of the dimethylamino-phenylmethylene moiety .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacological interactions?

Methodological Answer:

- Molecular docking : Screen against COX-2 or NF-κB targets using AutoDock Vina (PDB IDs: 5KIR, 1NFI). Focus on hydrogen bonding with sulfonate and salicylate groups .

- MD simulations : Assess binding stability (50 ns simulations in GROMACS) and compare with experimental IC₅₀ values from in vitro assays .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-response reevaluation : Test overlapping concentration ranges (e.g., 1–100 μM) to identify biphasic effects .

- Metabolite profiling : Use LC-MS to detect active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .

- Cell-line specificity : Compare results in primary vs. immortalized cells (e.g., RAW264.7 macrophages vs. human PBMCs) .

Q. How can green chemistry principles be applied to improve synthesis sustainability?

Methodological Answer:

- Solvent substitution : Replace ethanol with cyclopentyl methyl ether (CPME) or water-micelle systems to reduce waste .

- Catalyst optimization : Use recyclable ionic liquids (e.g., [BMIM]BF₄) for sulfonation steps .

- AI-driven optimization : Apply COMSOL Multiphysics to model reaction kinetics and minimize energy use .

Q. What are the mechanistic insights into its anti-inflammatory activity?

Methodological Answer:

- In vitro assays : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA) and COX-2 inhibition (Western blot) .

- ROS scavenging : Use DCFH-DA probes to quantify antioxidant capacity linked to salicylate groups .

- In vivo models : Evaluate ulcerogenicity (rat gastric mucosa) and compare with indomethacin as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.